(4-Cyano-3-cyclopropylphenyl)boronic acid
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Overview
Description
(4-Cyano-3-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group and a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound (4-Cyano-3-cyclopropylphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to the transition metal catalyst .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and materials for various industries .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making this compound a versatile reagent in organic synthesis .
Biochemical Analysis
Biochemical Properties
(4-Cyano-3-cyclopropylphenyl)boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-3-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-3-cyclopropylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Cyano-3-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Substitution: Substituted cyano derivatives.
Scientific Research Applications
(4-Cyano-3-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 3-Cyclopropylphenylboronic acid
Comparison: (4-Cyano-3-cyclopropylphenyl)boronic acid is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific cross-coupling reactions and biological applications. Compared to phenylboronic acid, the cyano and cyclopropyl substituents enhance its reactivity and selectivity in certain reactions .
Properties
IUPAC Name |
(4-cyano-3-cyclopropylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-3-4-9(11(13)14)5-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXVYNJBSXPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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